- Method for producing unsymmetric (thio)phosphoric triamides as urease inhibitors for agricultural and sanitary uses, World Intellectual Property Organization, , ,

Cas no 94317-64-3 (N-(n-Butyl)thiophosphoric Triamide)

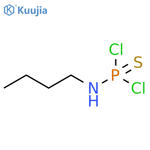

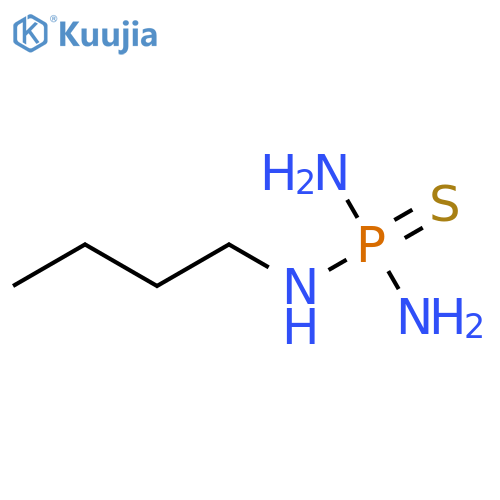

94317-64-3 structure

商品名:N-(n-Butyl)thiophosphoric Triamide

N-(n-Butyl)thiophosphoric Triamide 化学的及び物理的性質

名前と識別子

-

- N-(N-butyl)thiophosphoric triamide

- N-BUTYLTHIOPHOSPHORIC TRIAMIDE

- butyl-phosphorothioictriamid

- N-(N-BUTYL)-THIOPHORIC TRIAMIDE (NBPT)

- N-(N-BUTYL)THIOPHOSPHORICACID

- Butylphosphorothioic triamide

- N-(n-Butyl)-thiophosphoric triamide

- N-diaminophosphinothioylbutan-1-amine

- NBPTN-(n-Butyl)thiophosphoric triamide

- n-butylphosphorothioic triamide

- N-Butyl-thiophosphamid

- N-butyl-thiophosphamide

- Thiophosphorsaeure-diamid-butylamid

- Phosphorothioictriamide, butyl- (6CI,9CI)

- Agrotain

- N-(n-Butyl)phosphorothioic triamide

- NBPT

- Phosphorothioic triamide, butyl-

- N-(n-Butyl)thiophosphorictriamide

- Phosphorothioic triamide, N-butyl-

- n-(n-butyl) thiophosphoric triamide

- A6103OK7GF

- C4H14N3PS

- DSSTox_RID_80441

- DSSTox_CID_24747

- DSSTox_GSID_44747

- Phosphorothioictriamide, N-butyl-

- BCP05323

- Tox21_302015

- SBB070

- N-Butylphosphorothioic triamide (ACI)

- Phosphorothioic triamide, butyl- (6CI, 9CI)

- Agrotain DC

- AGROTAIN DRI-MAXX

- Agrotain Plus

- Agrotain Prime

- Agrotain Ultra

- ArmU

- N-(n-Butyl)thiophosphoric acid triamide

- N-(n-butyl)thiophosphoramide

- Agrotain DC; Agrotain Plus; Agrotain Prime; Agrotain Ultra; ArmU; N-Butylthiophosphoric triamide

- HEPPIYNOUFWEPP-UHFFFAOYSA-N

- AS-15132

- BUTYL[DIAMINO(SULFANYLIDENE)-??-PHOSPHANYL]AMINE

- Q27273672

- MFCD00269941

- CS-0027607

- AKOS006230585

- N-(n-Butyl)thiophosphoric triamide, analytical standard

- EN300-345781

- B5873

- N-BUTYLPHOSPHOROTHIOIC TRIAMIDE [MI]

- UNII-A6103OK7GF

- butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine

- DB-079849

- NS00019632

- NCGC00256311-01

- Q-201452

- CAS-94317-64-3

- DTXCID2024747

- CHEMBL3186430

- SCHEMBL180545

- DTXSID4044747

- HY-107199

- 94317-64-3

- N-(n-Butyl)thiophosphoric Triamide

-

- MDL: MFCD00269941

- インチ: 1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9)

- InChIKey: HEPPIYNOUFWEPP-UHFFFAOYSA-N

- ほほえんだ: S=P(NCCCC)(N)N

計算された属性

- せいみつぶんしりょう: 167.06500

- どういたいしつりょう: 167.064605

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 96.2

じっけんとくせい

- 色と性状: 外観:白色結晶固体

- 密度みつど: 1.171

- ゆうかいてん: 58.0 to 62.0 deg-C

- ふってん: 277.4°C at 760 mmHg

- フラッシュポイント: 96 ºC

- 屈折率: 1.548

- すいようせい: 4.3 g/L at 25 ºC

- PSA: 105.97000

- LogP: 2.96010

- かんど: Stench

N-(n-Butyl)thiophosphoric Triamide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H303-H318-H361

- 警告文: P201-P202-P280-P305+P351+P338+P310-P308+P313-P405-P501

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 36/37/38-20/21/22

- セキュリティの説明: S26-S37/39

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- リスク用語:R36/37/38

N-(n-Butyl)thiophosphoric Triamide 税関データ

- 税関コード:2929909090

- 税関データ:

中国税関コード:

2929909090概要:

292929909090他の窒素含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292929909090他の窒素機能を有する化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-(n-Butyl)thiophosphoric Triamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1098678-500g |

N-Butylthiophosphoric triamide |

94317-64-3 | 97% | 500g |

¥1281.00 | 2024-04-24 | |

| Ambeed | A105962-5g |

N-(n-Butyl)thiophosphorictriamide |

94317-64-3 | 97% | 5g |

$9.0 | 2024-04-15 | |

| Enamine | EN300-345781-100.0g |

butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine |

94317-64-3 | 93% | 100.0g |

$109.0 | 2023-02-22 | |

| eNovation Chemicals LLC | D583282-250mg |

N-(n-Butyl)thiophosphoric triamide |

94317-64-3 | 95% | 250mg |

$226 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1290862-500g |

N-(n-Butyl)thiophosphoric triamide |

94317-64-3 | 97% | 500g |

$180 | 2024-06-07 | |

| Enamine | EN300-345781-0.25g |

butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine |

94317-64-3 | 93% | 0.25g |

$19.0 | 2023-09-03 | |

| Apollo Scientific | OR9400T-25g |

N-(n-Butyl)thiophosphoramide |

94317-64-3 | 25g |

£17.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | D583282-500g |

N-(n-Butyl)thiophosphoric triamide |

94317-64-3 | 95% | 500g |

$315 | 2024-05-24 | |

| abcr | AB248480-500 g |

N-(n-Butyl)thiophosphoric triamide; . |

94317-64-3 | 500g |

€298.60 | 2023-01-26 | ||

| BAI LING WEI Technology Co., Ltd. | 201026-1G |

N-(n-Butyl)thiophosphoric triamide, 97% |

94317-64-3 | 97% | 1G |

¥ 60 | 2022-04-26 |

N-(n-Butyl)thiophosphoric Triamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Thiophosphoryl chloride , Ammonia Solvents: Ethyl acetate ; rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride , Ammonia Solvents: Dichloromethane ; 20 s, 23 °C

1.2 Reagents: Ammonia ; 30 s, 25 °C

1.2 Reagents: Ammonia ; 30 s, 25 °C

リファレンス

- Continuous synthesis method of N-(n-butyl)thiophosphoric triamide in microreactor, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Tripropylamine , Triethylamine , Sodium carbonate ; 0.5 h

1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate

1.3 2 h, -20 °C; 1 h, -20 °C

1.4 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C

1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate

1.3 2 h, -20 °C; 1 h, -20 °C

1.4 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C

リファレンス

- Clean production process for preparing N-butylphosphorothioic triamide, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Ammonia ; 3 h, 24 - 26 °C

リファレンス

- Synthesis of N-(n-butyl)thiophosphoric triamide, Zhejiang Huagong, 2014, 45(5), 35-37

合成方法 5

はんのうじょうけん

1.1 Reagents: N-Ethylpiperidine , Thiophosphoryl chloride Solvents: 1,2-Dichlorobenzene ; 60 s, 40 °C; 60 °C

1.2 Reagents: Ammonia ; 900 s, 75 °C

1.2 Reagents: Ammonia ; 900 s, 75 °C

リファレンス

- Continuous production process of N-n-butyl thiophosphoric triamide by amination and ammoniation reactions, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Thiophosphoryl chloride Solvents: Dichloromethane , Water ; 20 s, 25 °C; 25 °C → 15 °C

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

リファレンス

- Microchannel synthesis process of N-(N-butyl)thiophosphoric triamide, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride , Ammonia ; 0 °C; 30 min, 10 °C

リファレンス

- Research on green synthesis of N-(n-butyl)thiophosphoric triamide, Jingxi Huagong, 2016, 33(1), 105-108

合成方法 8

はんのうじょうけん

1.1 Reagents: Tributylamine , Thiophosphoryl chloride Solvents: Ethyl acetate ; < 30 °C; 3 h, rt

1.2 Reagents: Ammonia ; 0 °C; 0 °C → rt

1.2 Reagents: Ammonia ; 0 °C; 0 °C → rt

リファレンス

- Procedure for the separation of acids from chemical reaction mixtures with the help of nonpolar amines, Germany, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine , Ammonium bicarbonate ; 0.5 h, rt

1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C

1.3 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C

1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C

1.3 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C

リファレンス

- Method for producing N-alkyl thiophosphoryl triamide, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine , Thiophosphoryl chloride , Ammonia Solvents: Ethyl acetate ; rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Process for producing unsymmetric phosphorothioic triamides by reaction of thiophosphoric trichloride with primary amines and ammonia at controlled temperatures, European Patent Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ; 1 h, rt

1.2 Reagents: Ammonia ; 2 bar, rt; 30 min, rt; rt → 65 °C

1.2 Reagents: Ammonia ; 2 bar, rt; 30 min, rt; rt → 65 °C

リファレンス

- An improved process for production of N-(hydrocarbyl)phosphoric or -thiophosphoric triamide fertilizer additives by reaction of phosphoric trichlorides with amines and ammonia in an aromatic solvent, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ; 30 s, 28 - 30 °C

1.2 Reagents: Ammonia ; 3 h, rt

1.2 Reagents: Ammonia ; 3 h, rt

リファレンス

- Improved synthesis of N-n-butylthiophosphoric triamide, Jingxi Huagong, 2012, 29(1), 94-96

合成方法 13

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride Solvents: Chloroform ; rt → 10 °C; 10 - 12 °C; 12 °C → reflux; 1 h, reflux; cooled

1.2 Reagents: Ammonia ; 4 h, 15 - 20 °C

1.2 Reagents: Ammonia ; 4 h, 15 - 20 °C

リファレンス

- Improved method for producing N-alkyl phosphoric triamide, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride ; 20 s, 25 °C

1.2 Reagents: Ammonia Solvents: Dichloromethane ; 3 h, 25 °C

1.3 Reagents: Water ; 1 h, 25 °C

1.2 Reagents: Ammonia Solvents: Dichloromethane ; 3 h, 25 °C

1.3 Reagents: Water ; 1 h, 25 °C

リファレンス

- Pipelining method and specific apparatus for preparation of n-butyl thiophosphoric triamide, China, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ; 120 s, 25 °C

1.2 Reagents: Ammonia Solvents: Toluene ; 130 min, 20 °C

1.2 Reagents: Ammonia Solvents: Toluene ; 130 min, 20 °C

リファレンス

- Continuous preparing method and apparatus of N-n-butyl thiophosphoryl triamide, China, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; rt → -20 °C

1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ; -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C

1.3 Reagents: Ammonia ; -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C

1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ; -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C

1.3 Reagents: Ammonia ; -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C

リファレンス

- Reaction methods for producing nitrogenous phosphoryl compounds that are in situ fluid compositions, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Triethylamine , Thiophosphoryl chloride Solvents: Tetrahydrofuran ; rt → -5 °C; 3.5 h, -5 °C; 1 h, -5 °C

1.2 Reagents: Ammonia ; 2 h, 0.12 MPa, 0 - 5 °C

1.2 Reagents: Ammonia ; 2 h, 0.12 MPa, 0 - 5 °C

リファレンス

- One-pot method for preparing n-alkyl thiophosphoric triamide from thiophosphoryl chloride, China, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Thiophosphoryl chloride Solvents: Dichloromethane , Water ; 1 h, -5 - 0 °C; 1 h, -5 - 0 °C

1.2 Reagents: Ammonia ; -5 - 0 °C

1.2 Reagents: Ammonia ; -5 - 0 °C

リファレンス

- Method for synthesis of N-n-butyl tiophosphoric triamide, China, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Triethylamine , Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C

リファレンス

- Method for producing N-hydrocarbyl substituted phosphoryl triamide, China, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ; rt → 15 °C; 5 - 15 °C; 10 - 12 °C; 12 °C → reflux; 1.5 h, 35 - 100 °C

1.2 Reagents: Ammonia ; rt → 10 °C; 2 h, 10 - 30 °C

1.2 Reagents: Ammonia ; rt → 10 °C; 2 h, 10 - 30 °C

リファレンス

- Method for preparing N-alkylthiophosphoryl triamide, China, , ,

N-(n-Butyl)thiophosphoric Triamide Raw materials

N-(n-Butyl)thiophosphoric Triamide Preparation Products

N-(n-Butyl)thiophosphoric Triamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:94317-64-3)正丁基硫代磷酸三胺 NBPT

注文番号:LE5710171

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

N-(n-Butyl)thiophosphoric Triamide 関連文献

-

Fabrício M. Oliveira,Luiz C. A. Barbosa,Fyaz M. D. Ismail RSC Adv. 2014 4 18998

-

Lucia Casali,Luca Mazzei,Oleksii Shemchuk,Kenneth Honer,Fabrizia Grepioni,Stefano Ciurli,Dario Braga,Jonas Baltrusaitis Chem. Commun. 2018 54 7637

-

Xue-Yue Jiang,Liang-Quan Sheng,Chong-Fu Song,Na-Na Du,Hua-Jie Xu,Zhao-Di Liu,Shui-Sheng Chen New J. Chem. 2016 40 3520

-

Taniris Cafiero Braga,Thamara Ferreira Silva,Thamilla Maria Silva Maciel,Edjan Carlos Dantas da Silva,Edeildo Ferreira da Silva-Júnior,Luzia Valentina Modolo,Isis Martins Figueiredo,Josué Carinhanha Caldas Santos,Thiago Mendon?a de Aquino,?ngelo de Fátima New J. Chem. 2019 43 15187

-

Concepcion Civera,Juan C. del Valle,M. Angeles Elorza,Bego?a Elorza,Concepcion Arias,Cristina Díaz-Oliva,Javier Catalán,Francisco García Blanco Phys. Chem. Chem. Phys. 2020 22 25165

94317-64-3 (N-(n-Butyl)thiophosphoric Triamide) 関連製品

- 122008-85-9(Cyhalofop-butyl)

- 5574-97-0(Tetrabutylammonium phosphate)

- 1643-19-2(tetrabutylazanium bromide)

- 112-34-5(2-(2-Butoxyethoxy)ethanol)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 13769-43-2(potassium metavanadate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94317-64-3)N-(N-butyl)thiophosphoric triamide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:94317-64-3)N-(n-Butyl)thiophosphoric triamide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ